2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a phenylimino group attached to a benzene ring, which is further connected to a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of phenylamine with benzaldehyde to form the phenylimino group, followed by sulfonation with methylbenzenesulfonyl chloride under acidic conditions . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Phenolic compounds.
Scientific Research Applications
2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The phenylimino group can form hydrogen bonds and π-π interactions with proteins, affecting their structure and function. The sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-(Phenylimino)methyl]phenol: Similar structure but lacks the sulfonate group, resulting in different solubility and reactivity.
4-Methylbenzenesulfonamide: Contains the sulfonate group but lacks the phenylimino group, leading to different biological activities.
Uniqueness
2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate is unique due to the combination of the phenylimino and sulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H17NO3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-(phenyliminomethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO3S/c1-16-11-13-19(14-12-16)25(22,23)24-20-10-6-5-7-17(20)15-21-18-8-3-2-4-9-18/h2-15H,1H3 |
InChI Key |
CTPSEAWYNWPFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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